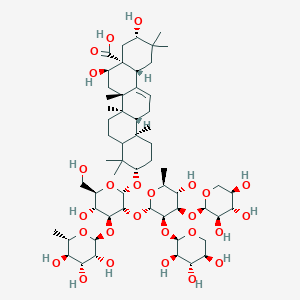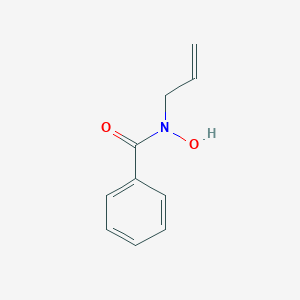
N-Allyl-N-hydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Allyl-N-hydroxybenzamide (AHBA) is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. AHBA belongs to the class of hydroxamic acids, which are known for their ability to chelate metal ions and inhibit enzymes.
科学的研究の応用
N-Allyl-N-hydroxybenzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. N-Allyl-N-hydroxybenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer and anti-inflammatory properties. N-Allyl-N-hydroxybenzamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. MMP inhibitors have been shown to have potential therapeutic applications in various diseases such as cancer, arthritis, and cardiovascular diseases.
作用機序
N-Allyl-N-hydroxybenzamide exerts its pharmacological effects by chelating metal ions such as zinc and copper, which are essential cofactors for the activity of HDACs and MMPs. By inhibiting the activity of these enzymes, N-Allyl-N-hydroxybenzamide can modulate gene expression and regulate the degradation of extracellular matrix proteins. N-Allyl-N-hydroxybenzamide has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating the mitochondrial pathway.
生化学的および生理学的効果
N-Allyl-N-hydroxybenzamide has been shown to have various biochemical and physiological effects such as inhibition of cell proliferation, induction of apoptosis, inhibition of angiogenesis (formation of new blood vessels), and modulation of the immune system. N-Allyl-N-hydroxybenzamide has also been shown to have antioxidant properties, which can protect cells from oxidative stress.
実験室実験の利点と制限
N-Allyl-N-hydroxybenzamide has several advantages for lab experiments such as its easy synthesis, stability, and low toxicity. However, N-Allyl-N-hydroxybenzamide has some limitations such as its poor solubility in water, which can limit its bioavailability and efficacy. N-Allyl-N-hydroxybenzamide also has a relatively short half-life, which can limit its therapeutic potential.
将来の方向性
There are several future directions for the research on N-Allyl-N-hydroxybenzamide. One direction is to develop more potent and selective HDAC and MMP inhibitors based on the structure of N-Allyl-N-hydroxybenzamide. Another direction is to investigate the potential therapeutic applications of N-Allyl-N-hydroxybenzamide in other diseases such as neurodegenerative disorders and infectious diseases. Furthermore, the development of novel drug delivery systems such as nanoparticles can enhance the bioavailability and efficacy of N-Allyl-N-hydroxybenzamide. Finally, the investigation of the pharmacokinetics and pharmacodynamics of N-Allyl-N-hydroxybenzamide can provide valuable insights into its therapeutic potential and limitations.
Conclusion
In conclusion, N-Allyl-N-hydroxybenzamide is a promising compound with potential therapeutic applications in various diseases. N-Allyl-N-hydroxybenzamide exerts its pharmacological effects by inhibiting the activity of HDACs and MMPs, which are enzymes involved in the regulation of gene expression and degradation of extracellular matrix proteins. N-Allyl-N-hydroxybenzamide has several advantages for lab experiments such as its easy synthesis and low toxicity, but also has some limitations such as its poor solubility in water and short half-life. Future research on N-Allyl-N-hydroxybenzamide can lead to the development of novel therapeutics for various diseases.
合成法
The synthesis of N-Allyl-N-hydroxybenzamide involves the reaction of N-hydroxybenzamide with allyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via the nucleophilic substitution of the bromine atom by the hydroxyl group of N-hydroxybenzamide, followed by deprotonation of the resulting intermediate by the base to form N-Allyl-N-hydroxybenzamide.
特性
CAS番号 |
154491-53-9 |
|---|---|
製品名 |
N-Allyl-N-hydroxybenzamide |
分子式 |
C10H11NO2 |
分子量 |
177.2 g/mol |
IUPAC名 |
N-hydroxy-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C10H11NO2/c1-2-8-11(13)10(12)9-6-4-3-5-7-9/h2-7,13H,1,8H2 |
InChIキー |
BRHIWRWVVLAPDC-UHFFFAOYSA-N |
SMILES |
C=CCN(C(=O)C1=CC=CC=C1)O |
正規SMILES |
C=CCN(C(=O)C1=CC=CC=C1)O |
同義語 |
Benzamide, N-hydroxy-N-2-propenyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



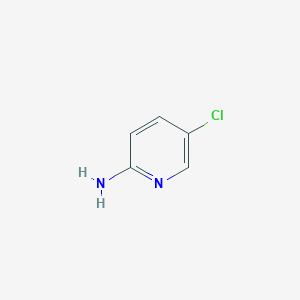
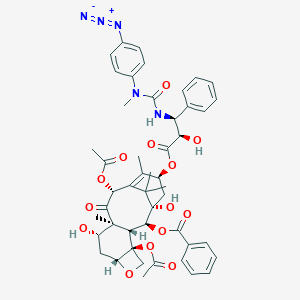
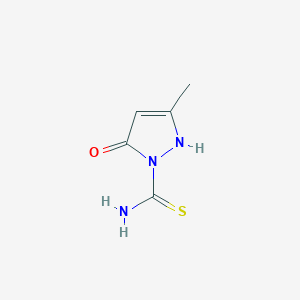
![6-Methyl-2-(4-methylphenyl)-alpha-oxo-imidazo[1,2-a]pyridine-3-acetic Acid Ethyl Ester](/img/structure/B124139.png)
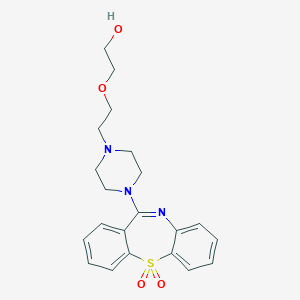
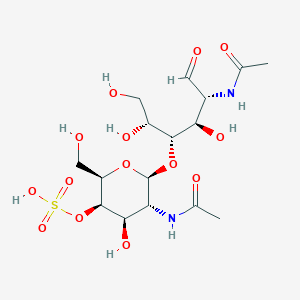
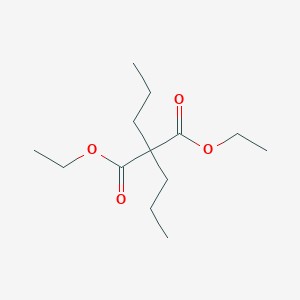
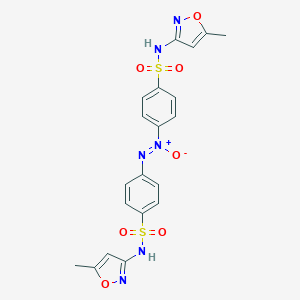
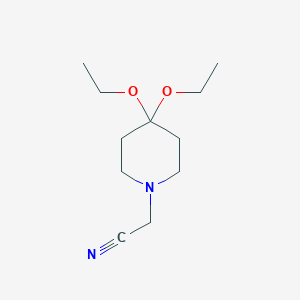
![(1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B124156.png)
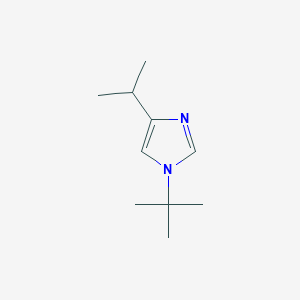
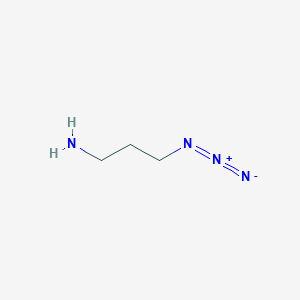
![Dipotassium;6-amino-2-(5-aminopentyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B124164.png)
